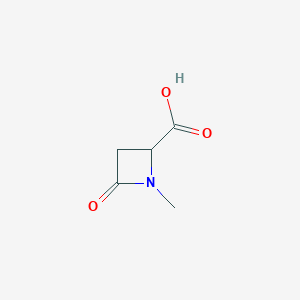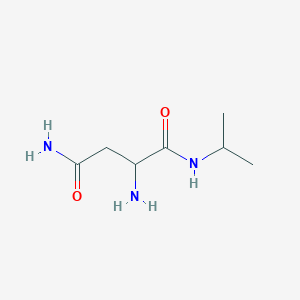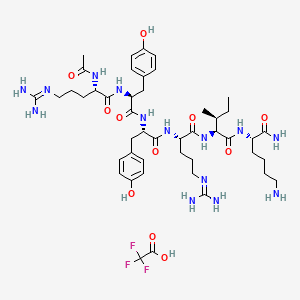
1-Methyl-4-oxoazetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-oxoazetidine-2-carboxylic acid is a heterocyclic compound with a four-membered ring structure containing nitrogen This compound is notable for its unique structural features, which include a carboxylic acid group and a ketone group on the azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxoazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methylazetidine-2-carboxylic acid with an oxidizing agent to introduce the ketone functionality at the 4-position. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-oxoazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation requires amines and coupling agents.
Major Products: The major products formed from these reactions include esters, amides, and alcohol derivatives, which can be further utilized in various chemical syntheses .
Applications De Recherche Scientifique
1-Methyl-4-oxoazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Methyl-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparaison Avec Des Composés Similaires
Azetidine-2-carboxylic acid: Similar in structure but lacks the methyl and ketone groups.
1-Methyl-5-oxopyrrolidine-2-carboxylic acid: Contains a five-membered ring instead of a four-membered ring.
4-Oxo-1-propylazetidine-2-carboxylic acid: Similar structure with a propyl group instead of a methyl group
Uniqueness: The presence of both a ketone and a carboxylic acid group on a four-membered ring structure makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H7NO3 |
|---|---|
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
1-methyl-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c1-6-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,8,9) |
Clé InChI |
VGOAIXLFOJMZTN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)

![Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13912394.png)


![tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B13912408.png)
